![molecular formula C13H20N2 B6332351 2-Methyl-1-[(3-methylphenyl)methyl]piperazine CAS No. 1225501-44-9](/img/structure/B6332351.png)
2-Methyl-1-[(3-methylphenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-[(3-methylphenyl)methyl]piperazine is a chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.28 g/mol . It is a clear light yellow liquid with a boiling point of approximately 315.8°C and a density of 1.0320 . This compound is used in various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[(3-methylphenyl)methyl]piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
2-Methyl-1-[(3-methylphenyl)methyl]piperazine is widely used in scientific research due to its versatile chemical properties. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds . In biology and medicine, this compound is used as a building block for drug development and as a research tool to study biological pathways and mechanisms . In the industry, it is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. This compound can act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biological processes . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Methyl-1-[(3-methylphenyl)methyl]piperazine can be compared with other piperazine derivatives such as 1-phenylpiperazine, 1-methyl-4-phenylpiperazine, and 1-(4-methylphenyl)piperazine . These compounds share similar structural features but differ in their chemical properties and biological activities. For example, 1-phenylpiperazine is known for its use as an intestinal permeation enhancer, while 1-methyl-4-phenylpiperazine has lower toxicity and is used in different pharmaceutical applications .
Conclusion
This compound is a valuable compound in scientific research and industrial applications Its unique chemical properties and versatility make it an important building block for various chemical syntheses and research studies
Properties
IUPAC Name |
2-methyl-1-[(3-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-4-3-5-13(8-11)10-15-7-6-14-9-12(15)2/h3-5,8,12,14H,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIOTTTUSVAYLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
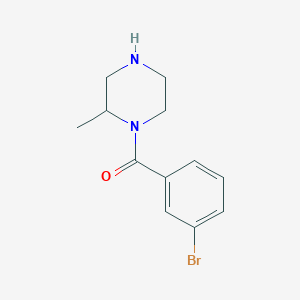
![1-[(3-Chlorophenyl)methyl]-2-methylpiperazine](/img/structure/B6332292.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6332301.png)
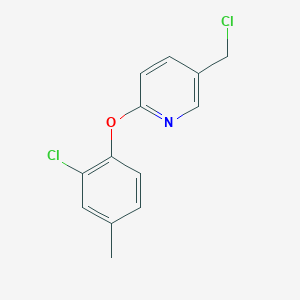
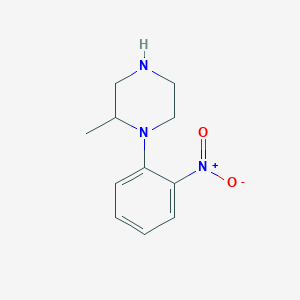
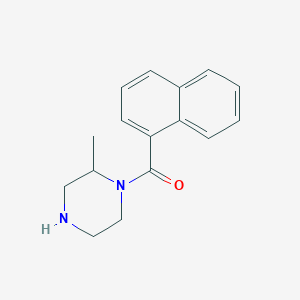
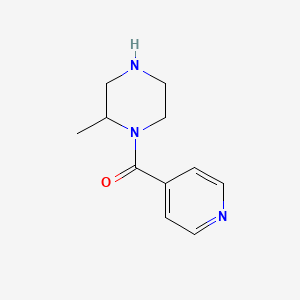

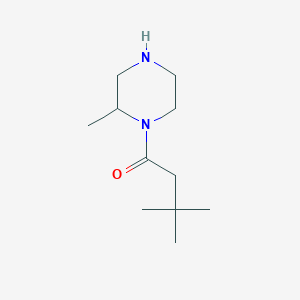
![2-Methyl-1-{[4-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B6332358.png)
![2-Methyl-1-[(3-nitrophenyl)methyl]piperazine](/img/structure/B6332366.png)
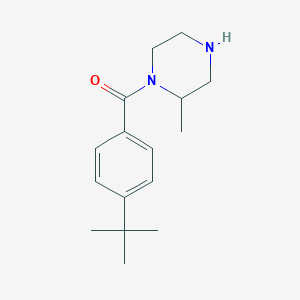
![1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine](/img/structure/B6332373.png)
![1-[(4-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6332380.png)
